molecular formula C12H13Br2N3OS B4375800 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide

4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide

Cat. No.: B4375800
M. Wt: 407.13 g/mol
InChI Key: QPRQNWFUWMVSQE-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide is a complex organic compound characterized by its bromine atoms, methyl groups, and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring The bromination of thiophene can be achieved using bromine in the presence of a catalyst, such as iron(III) bromide

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium(VI) oxide can be used for the oxidation of thiophene derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiophenes or pyrazoles.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4,5-Dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethyl-2-thiophenecarboxamide

  • 4,5-Dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-phenyl-2-thiophenecarboxamide

Uniqueness: This compound is unique due to its specific arrangement of bromine atoms and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4,5-dibromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2N3OS/c1-7-8(5-15-17(7)3)6-16(2)12(18)10-4-9(13)11(14)19-10/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNWFUWMVSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide
Reactant of Route 2
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4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide
Reactant of Route 3
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4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide
Reactant of Route 4
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide
Reactant of Route 5
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide

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